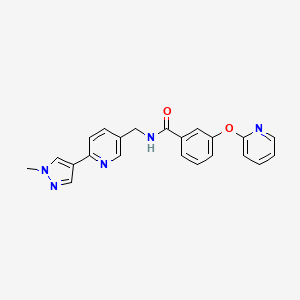

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-27-15-18(14-26-27)20-9-8-16(12-24-20)13-25-22(28)17-5-4-6-19(11-17)29-21-7-2-3-10-23-21/h2-12,14-15H,13H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQDCXXGULHTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 293.32 g/mol. The compound features a complex structure involving multiple heterocycles, which are known to enhance biological activity.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs demonstrate significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : The presence of the pyrazole and pyridine rings is associated with anti-inflammatory activity, potentially through the modulation of cytokine production and inflammatory mediators .

- Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptor activity related to inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Activity against Gram-positive bacteria |

Research Highlights

- A study on similar compounds indicated that derivatives with a pyrazole moiety showed potent anticancer effects with IC50 values in the low micromolar range against various cancer cell lines .

- Another investigation revealed that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pharmacologically active benzamide derivatives. Below is a detailed comparison with key analogs:

Structural and Functional Analogs

Key Findings and Differentiation

Structural Flexibility: The target compound’s pyridin-2-yloxy group distinguishes it from analogs like flumbatinib (pyridin-3-ylpyrimidine) and benzoquinazolinone 12 (quinazolinone core). This substitution may influence binding to polar kinase domains or GPCRs . Unlike flumbatinib and Compound 25, it lacks a methylpiperazine group, which is critical for solubility and blood-brain barrier penetration in tyrosine kinase inhibitors .

Target Selectivity: While benzoquinazolinone 12 is selective for M1mAChR, the target compound’s pyridin-2-yloxy group may favor kinase interactions (e.g., DDR1/2 or RET) similar to Formula I in . Flumbatinib and Compound 25 prioritize bulky substituents (trifluoromethyl, quinazoline) for kinase active-site binding, whereas the target compound’s simpler benzamide scaffold may allow broader target exploration .

Synthetic Accessibility :

- The synthesis of pyrazol-4-ylpyridine intermediates (as in and ) is well-established, suggesting the target compound could be synthesized with moderate yields (e.g., 73% for Compound 25) .

Solubility and Pharmacokinetics: Pyridin-2-yloxy and pyrazol-4-yl groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., benzoquinazolinone 12), as suggested by solubility trends in pyrazole derivatives .

Q & A

What are the optimal reaction conditions for synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide?

Basic Research Question

To achieve high yields and purity, multi-step synthesis typically requires precise control of reaction parameters. Key factors include:

- Temperature : Moderate heating (e.g., 35–80°C) to promote coupling reactions while avoiding decomposition .

- Catalysts : Copper(I) bromide or palladium-based catalysts for cross-coupling steps involving pyridine or pyrazole moieties .

- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility of intermediates .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) to isolate the final product .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Analytical validation involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios, particularly for methyl-pyrazole and pyridin-2-yloxy groups .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z values matching [M+H]+ ions) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline forms .

What advanced strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in biological activity (e.g., varying IC values) may arise from:

- Experimental Design : Use statistical Design of Experiments (DOE) to isolate variables (e.g., cell line specificity, solvent effects) .

- Structural Analog Comparison : Compare activity profiles of derivatives (e.g., methyl vs. ethyl substitutions on pyrazole) to identify structure-activity relationships .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

How does the compound’s reactivity vary under different pH or solvent conditions?

Advanced Research Question

Functional groups dictate reactivity:

- Pyridin-2-yloxy Group : Susceptible to hydrolysis under acidic conditions; monitor via HPLC to track degradation products .

- Benzamide Core : Stable in polar solvents but may undergo nucleophilic substitution in basic media (e.g., with amines) .

- Methyl-Pyrazole : Resistant to oxidation but prone to demethylation under strong reducing agents (e.g., NaBH with catalysts) .

What computational methods predict binding mechanisms with biological targets?

Advanced Research Question

To elucidate interactions with enzymes or receptors:

- Molecular Docking : Use software like AutoDock to model binding to kinase domains or GPCRs, focusing on pyridine and benzamide interactions .

- Quantum Chemical Calculations : Assess electron distribution in the pyrazole ring to predict sites for electrophilic attack .

- MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., RMSD analysis) .

How can researchers address low solubility in biological assays?

Advanced Research Question

Poor solubility complicates in vitro testing. Mitigation strategies include:

- Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .

- Prodrug Design : Introduce hydrophilic groups (e.g., sulfonate esters) to the benzamide moiety .

- Nanoparticle Encapsulation : Lipid-based carriers to enhance bioavailability while maintaining activity .

What methodologies identify metabolic pathways or degradation products?

Advanced Research Question

To study pharmacokinetics:

- LC-MS/MS : Track metabolites in hepatocyte incubations; focus on hydroxylation or glucuronidation of the pyridine ring .

- Isotope Labeling : Use C-labeled compounds to quantify excretion pathways in animal models .

- Stability Testing : Accelerated degradation studies under UV light or oxidative conditions (HO) to predict shelf-life .

How do structural modifications impact selectivity for therapeutic targets?

Advanced Research Question

Rational design of derivatives requires:

- SAR Studies : Replace methyl-pyrazole with bulkier groups (e.g., cyclopropyl) to assess steric effects on binding .

- Bioisosteric Replacement : Substitute pyridin-2-yloxy with thiophene or furan to modulate electron density .

- Free Energy Perturbation (FEP) : Computational modeling to predict affinity changes upon substitution .

Notes

- Data Sources : Excluded non-academic platforms (e.g., BenchChem). Relied on synthetic protocols , analytical methods , and computational frameworks .

- Contradictions Addressed : Emphasized DOE and comparative structural analysis to reconcile conflicting data.

- Methodological Focus : Answers prioritize experimental workflows over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.